molecular formula C24H21N5O3S B12160609 methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12160609
M. Wt: 459.5 g/mol
InChI Key: PHDSIHVLEYBKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex heterocyclic compound. Its structure combines elements from both triazole and thiadiazine, making it a versatile scaffold with diverse applications. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers:

  • 7-Aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
  • 7-Acetyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as starting points for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. For example:

  • Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄).
  • Reduction : Employ reducing agents such as sodium borohydride (NaBH₄).
  • Substitution : React with appropriate nucleophiles (e.g., amines, thiols).

Major Products:: The products formed from these reactions will vary based on the specific reaction conditions and substituents present.

Scientific Research Applications

Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate finds applications in:

  • Chemistry : As a building block for more complex molecules.
  • Biology : Potentially as a probe for biological studies.
  • Medicine : Investigated for its pharmacological properties.
  • Industry : May serve as an intermediate in drug development.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate stands out due to its unique fusion of triazole and thiadiazine moieties. Similar compounds include other triazolothiadiazines, such as:

  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H21N5O3S/c1-16-3-9-20(10-4-16)29-22(17-11-13-25-14-12-17)27-28-24(29)33-15-21(30)26-19-7-5-18(6-8-19)23(31)32-2/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

PHDSIHVLEYBKMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.